Oxaquin

Beschreibung

Contextualization within Contemporary Antimicrobial Agent Development

The development of new antimicrobial agents is a critical endeavor in the face of rising global antimicrobial resistance nih.govguidetopharmacology.orgresearchgate.netwho.intctdbase.org. The pipeline for new antibiotics has significantly dwindled in recent decades, contributing to an urgent unmet medical need who.intctdbase.org. Contemporary research focuses on discovering compounds with novel mechanisms of action, expanded spectrums, or the ability to circumvent existing resistance pathways. Hybrid antibiotics, like Oxaquin, are being explored as a means to achieve these goals by integrating the properties of established drug classes nih.govdiva-portal.org.

Historical Trajectory and Discovery of this compound as a Fluoroquinolone-Oxazolidinone Hybrid

This compound is recognized as a synthetic antibacterial agent classified as a fluoroquinolone-oxazolidinone hybrid nih.govnih.gov. The concept behind this hybridization is to combine the distinct antibacterial mechanisms of fluoroquinolones and oxazolidinones, potentially offering a synergistic effect or reduced likelihood of resistance development compared to either class alone. Fluoroquinolones typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, while oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

This compound, also known by the experimental designations DNV3837 and MCB3837, was developed through the collaborative efforts of Morphochem and Evotec. Morphochem, established in 1998, was involved in the early development of this compound. By 2005, this compound (MCB-3837) was identified as one of Morphochem's leading product candidates, with plans for advancement into Phase I clinical trials. This compound (DNV3837/MCB3837) functions as an intravenous prodrug that undergoes rapid conversion in vivo to its active antibacterial form, MCB3681 (DNV3681) nih.gov.

Research Significance and Unmet Needs in Antimicrobial Resistance

The research into this compound is significant due to the pressing global health threat posed by antimicrobial resistance and the urgent need for new effective treatments guidetopharmacology.orgresearchgate.net. Multidrug-resistant bacteria are increasingly common, making many infections difficult or impossible to treat with currently available antibiotics guidetopharmacology.orgresearchgate.net.

This compound, through its active form MCB3681, has demonstrated activity against Gram-positive bacteria, including Clostridioides difficile nih.gov. C. difficile infections (CDI) represent a significant unmet medical need, particularly severe and recurrent cases nih.govdiva-portal.org. Research findings indicate that the active drug MCB3681 may target multiple bacterial components, including DNA gyrase, topoisomerase IV, protein synthesis machinery, and aminoacyl-tRNA synthetases, which could contribute to its effectiveness and potentially mitigate the development of resistance.

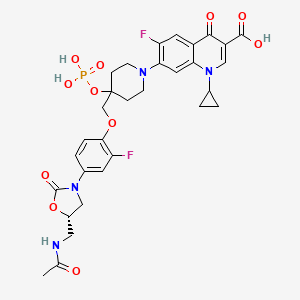

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-phosphonooxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33F2N4O11P/c1-17(38)34-13-20-14-37(30(42)47-20)19-4-5-27(24(33)10-19)46-16-31(48-49(43,44)45)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)(H2,43,44,45)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNABRWLVTSGIMU-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33F2N4O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790704-50-6 | |

| Record name | MCB-3837 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790704506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCB-3837 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1221R21ZRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivations of Oxaquin

Synthetic Pathways for Oxaquin and its Prodrug Forms

The development of this compound, a water-soluble injectable proagent, necessitates synthetic routes that facilitate its conversion to the active substance MCB3681 in vivo. medchemexpress.compatsnap.com The design as a prodrug allows for properties like improved solubility or targeted delivery, which are not present in the active form itself. pharmacompass.com

Design and Elucidation of Core Scaffold Syntheses

This compound is a hybrid molecule incorporating both oxazolidinone and fluoroquinolone pharmacophores linked by a spacer. nih.govresearchgate.netnih.gov The synthesis of such hybrid structures typically involves the coupling of pre-synthesized or commercially available fragments representing the core scaffolds of each class. nih.gov The rational design of these hybrids aims to combine the distinct mechanisms of action of the parent compounds, potentially leading to enhanced activity and a reduced propensity for resistance development. nih.govresearchgate.net

Specific synthetic schemes for oxazolidinone-fluoroquinolone hybrids have been outlined, involving multiple steps to construct the complex molecular architecture. These schemes detail the reactions and intermediates involved in joining the two core structures through various linkers. nih.gov

Strategies for Functional Group Incorporation and Derivatization

The conversion of this compound (MCB-3837) to its active form (MCB3681) in vivo implies the presence of a labile functional group in the prodrug structure that is cleaved metabolically. medchemexpress.compatsnap.com this compound is described as having a phosphonooxy group, which is likely involved in its prodrug nature, being cleaved to reveal the active compound. biosynth.comuni.lu The incorporation of such functional groups, like the phosphonooxy moiety, is a key derivatization strategy in the synthesis of this compound. biosynth.comuni.lu

General strategies for functional group incorporation and derivatization in similar hybrid molecules involve reactions that selectively modify specific positions on the core scaffolds or the linker. These can include coupling reactions, substitutions, and functional group interconversions. The choice of synthetic route and reagents is crucial to ensure the correct stereochemistry and purity of the final product.

Synthesis and Characterization of this compound Analogues and Related Hybrid Structures

The exploration of this compound analogues and related hybrid structures is a significant area of research aimed at discovering compounds with improved properties. nih.govresearchgate.netresearchgate.net This involves systematic structural modifications and the evaluation of their impact on chemical and biological activity.

Rational Design Principles for Structural Modification

Rational design principles guide the synthesis of analogues by considering the known structure-activity relationships (SAR) of the parent fluoroquinolone and oxazolidinone classes. nih.govresearchgate.netmdpi.com Modifications are strategically introduced at various positions on the core scaffolds or the linker connecting them. nih.gov For instance, SAR investigations of oxazolidinone-fluoroquinolone hybrids have shown that both structural elements tolerate modification, and the nature of the linker significantly influences the antibacterial activity and mode of action. nih.govresearchgate.netnih.gov

Design principles often involve altering substituents on the quinoline (B57606) ring, the oxazolidinone moiety, or the piperidine (B6355638) linker in this compound's structure. biosynth.comuni.lu The goal is to optimize properties such as target binding, metabolic stability, and pharmacokinetic profile. Rational design can be supported by computational methods such as molecular modeling. google.com

Exploration of Structure-Activity Relationships (SAR) in Synthetic Series

Synthesizing a series of analogues with systematic structural variations allows for the exploration of SAR. By comparing the chemical properties and biological activities of these compounds, researchers can deduce which structural features are essential for activity and which modifications can enhance or diminish it. researchgate.netnih.gov

Studies on oxazolidinone-quinolone hybrids have demonstrated that the nature of the spacer linking the two pharmacophores greatly influences the antibacterial activity, sometimes directing the mode of action towards either quinolone-like or oxazolidinone-like activity, or a balanced dual mode of action. researchgate.netnih.gov For example, hybrids with a piperazinyl spacer have shown a dual mode of action. nih.gov

Data from SAR studies on related hybrid classes, such as oxadiazole-benzohydrazone or quinoline-triazole hybrids, further illustrate how structural changes impact activity and binding modes. researchgate.netresearchgate.net While specific detailed SAR data for this compound itself in a tabular format were not extensively found within the search results focusing solely on synthesis and characterization, the principle of SAR exploration through the synthesis of analogues is well-established for this class of compounds.

Advanced Chemical Characterization Techniques for Synthetic Products

Rigorous characterization of synthesized this compound, its prodrug forms, and analogues is essential to confirm their chemical structure, purity, and identity. Various advanced chemical characterization techniques are employed for this purpose.

Techniques commonly used in the characterization of organic compounds, including complex hybrid structures like this compound, include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR), Mass Spectrometry (MS, ESI-MS), Infrared (IR) spectroscopy, and elemental analysis. researchgate.netfrontiersin.orgresearchgate.net These techniques provide detailed information about the molecular structure, functional groups present, and connectivity of atoms.

Chromatographic techniques, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are routinely used for monitoring reaction progress, assessing purity, and isolating products. researchgate.netresearchgate.net Advanced chromatographic methods like Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) can be used for quantification and detailed analysis of complex mixtures. nih.gov

Purification of synthetic products is often achieved through techniques such as column chromatography and recrystallization to obtain the final compound with high purity. researchgate.net

Molecular and Cellular Mechanisms of Action of Oxaquin

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV Enzymes by Oxaquin's Active Form (MCB3681)

The active metabolite of this compound, MCB3681, exerts antibacterial effects, in part, through the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. diva-portal.orgresearchgate.netresearchgate.netbiosynth.com These enzymes are vital for managing the topological state of bacterial DNA and are essential for fundamental cellular processes such as DNA replication, transcription, repair, and recombination. biosynth.comhighnoon-labs.compatsnap.com DNA gyrase is primarily involved in introducing negative supercoils into DNA and is crucial for the elongation phase of replication, while topoisomerase IV plays a key role in decatenating (separating) daughter chromosomes during the termination of DNA replication. diva-portal.org Inhibition of these enzymes by antibacterial agents like MCB3681 leads to the accumulation of lethal DNA breaks, ultimately resulting in bacterial cell death. biosynth.compatsnap.com

Substrate Binding Site Characterization and Inhibition Kinetics

Antibiotics targeting DNA gyrase and topoisomerase IV, such as quinolones, typically act by stabilizing the transient cleavage complex formed between the enzyme and DNA. patsnap.comnih.gov This prevents the religation of cleaved DNA strands, leading to fragmentation of the bacterial chromosome. While detailed characterization of the specific substrate binding sites and comprehensive inhibition kinetics for MCB3681 were not extensively detailed in the search results, biochemical analysis has provided some insights into its interaction with these targets. Studies have indicated that the affinity of MCB3681 for topoisomerase IV is low, and its affinity for DNA gyrase is approximately 10-times lower than that of ciprofloxacin (B1669076), a well-established quinolone antibiotic. itmedicalteam.plitmedicalteam.pl This suggests that while MCB3681 does interact with these enzymes, its mode of action or relative potency at these specific targets may differ compared to traditional quinolones.

Impact on DNA Replication, Transcription, and Repair Processes

The primary consequence of inhibiting bacterial DNA gyrase and topoisomerase IV is the disruption of DNA replication, transcription, and repair processes. biosynth.comhighnoon-labs.compatsnap.com Interference with the supercoiling and decatenation activities of these enzymes leads to stalled replication forks and accumulated DNA breaks, triggering the bacterial SOS response in an attempt to repair the damage. However, the sustained presence of stabilized cleavage complexes overwhelms these repair mechanisms, leading to irreversible DNA damage and cell death. While quinolones are known to induce DNA damage and impact DNA synthesis nih.gov, one study examining the proteome of Staphylococcus aureus treated with MCB3681 did not reveal significant effects on DNA-replication mechanisms or the SOS-response, suggesting that its impact on these processes might be modulated by its other mechanisms of action or the specific bacterial species studied. itmedicalteam.plitmedicalteam.pl

Contribution of the Oxazolidinone Moiety to Bacterial Protein Synthesis Inhibition

In addition to its activity against topoisomerases, MCB3681 benefits from the presence of an oxazolidinone moiety within its structure. diva-portal.orgresearchgate.netresearchgate.net Oxazolidinones are a class of synthetic antibiotics known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. scirp.orgtaylorandfrancis.commdpi.com This binding interferes with the initiation complex formation, a crucial early step in protein translation, thereby preventing the assembly of functional ribosomes and the synthesis of essential bacterial proteins. scirp.orgmdpi.com The oxazolidinone component of MCB3681 contributes this mechanism of action, providing a distinct pathway for antibacterial activity that complements its effects on DNA topoisomerases. diva-portal.orgresearchgate.netresearchgate.net Research suggests that MCB3681 may also affect aminoacyl-tRNA synthetases, enzymes critical for charging tRNAs with their cognate amino acids, further impacting protein synthesis. nih.gov A proteomic study showed that exposure of S. aureus to MCB3681 led to induced synthesis of some ribosomal proteins and repressed synthesis of proteins involved in amino acid synthesis pathways and aminoacyl-tRNA synthetases. itmedicalteam.plitmedicalteam.pl

Elucidation of the Prodrug-to-Active Metabolite Conversion Mechanism (this compound to MCB3681)

This compound (MCB3837) functions as a prodrug, designed to be converted into the active antibacterial compound MCB3681 within the body. diva-portal.orgresearchgate.netresearchgate.netbiorbyt.comtargetmol.com This conversion is reported to occur rapidly following intravenous administration. diva-portal.orgresearchgate.netresearchgate.netbiorbyt.comtargetmol.comresearchgate.net The mechanism involves the dephosphorylation of the prodrug MCB3837 by blood esterases, yielding the active form MCB3681. researchgate.net This enzymatic cleavage of a phosphate (B84403) group is a common strategy in prodrug design to improve properties such as water solubility and bioavailability, allowing for effective systemic delivery of a compound that might otherwise have unfavorable pharmacokinetic characteristics.

Multi-Targeting Modalities and Potential for Synergistic Cellular Effects

MCB3681 is characterized as a multi-targeting antibacterial agent due to its hybrid structure encompassing both quinolone and oxazolidinone pharmacophores. diva-portal.orgresearchgate.netresearchgate.netresearchgate.net This design confers a dual mechanism of action, simultaneously inhibiting bacterial DNA gyrase and topoisomerase IV and interfering with protein synthesis. diva-portal.orgresearchgate.netresearchgate.net Furthermore, MCB3681 may target aminoacyl-tRNA synthetases. nih.gov This multi-targeting approach is a strategy employed in antibiotic development to potentially enhance antibacterial potency, broaden the spectrum of activity, and mitigate the development of bacterial resistance, as the emergence of resistance typically requires simultaneous mutations in multiple independent targets. researchgate.netnih.govacs.org

Studies have indicated that MCB3681 exhibits minimal inhibition concentrations (MICs) that are significantly lower than those observed with a simple combination of ciprofloxacin (a quinolone) and linezolid (B1675486) (an oxazolidinone) at a 1:1 ratio. researchgate.netitmedicalteam.plitmedicalteam.pl This suggests that the activity of MCB3681 is qualitatively and quantitatively distinct from the sum of the activities of its individual components and may involve interactions with targets beyond the well-established quinolone and oxazolidinone sites. researchgate.netitmedicalteam.plitmedicalteam.pl The potent in vitro activity of MCB3681 against C. difficile isolates, including those resistant to moxifloxacin (B1663623) and/or linezolid, further supports the notion that its multi-targeting nature can overcome existing resistance mechanisms. diva-portal.orgresearchgate.netresearchgate.neteuropean-biotechnology.compatsnap.com The observed differences in the proteomic response of S. aureus to MCB3681 compared to ciprofloxacin or linezolid also support the idea of a distinct or multi-faceted mode of action. itmedicalteam.plitmedicalteam.pl

Preclinical Microbiological and Biological Research of Oxaquin

In Vitro Antimicrobial Spectrum and Potency Analysis

The in vitro activity of Oxaquin has been evaluated against a comprehensive collection of clinical bacterial isolates. These studies typically measure the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

This compound demonstrates potent activity against a variety of Gram-positive bacteria, including key respiratory and skin pathogens. It is particularly active against Streptococcus pneumoniae, including strains that are resistant to penicillin and macrolides. frontiersin.org Its activity extends to methicillin-susceptible and some methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. nih.govnih.gov Studies have shown that the majority of S. pneumoniae strains are inhibited by this compound concentrations of 0.06–0.25 mg/L. oup.com For S. aureus, the MIC at which 90% of isolates are inhibited (MIC90) has been reported to be 0.5 mg/L in some studies. oup.com The compound also shows good to moderate activity against species such as Enterococcus faecalis. nih.gov

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria Note: The following data is compiled from various studies and represents a general antimicrobial profile. MIC values can vary based on geographic location and testing methodology.

| Bacterial Species | MIC Range (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus (Methicillin-susceptible) | ≤0.016 - 8 | 0.06 - 4.0 |

| Staphylococcus aureus (Methicillin-resistant) | ≤0.016 - >32 | 4.0 - >32 |

| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.002 - 2 | 0.25 |

| Streptococcus pneumoniae (Penicillin-resistant) | ≤0.015 - 2 | 0.25 |

| Enterococcus faecalis | 0.12 - 8 | 2.0 |

While older quinolones have excellent activity against aerobic Gram-negative bacteria, this compound was developed to enhance Gram-positive coverage while retaining significant Gram-negative activity. asm.org It is effective against many common Gram-negative pathogens, including Haemophilus influenzae, Moraxella catarrhalis, and members of the Enterobacteriaceae family like Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov Against H. influenzae and M. catarrhalis, this compound is highly active, with MIC90 values often reported at 0.06 mg/L or lower, irrespective of β-lactamase production. oup.comnih.gov Its activity against Pseudomonas aeruginosa is considered moderate and is generally less potent than some other fluoroquinolones. nih.gov

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria Note: The following data is compiled from various studies and represents a general antimicrobial profile. MIC values can vary based on geographic location and testing methodology.

| Bacterial Species | MIC Range (mg/L) | MIC90 (mg/L) |

| Escherichia coli | ≤0.015 - 32 | 0.25 |

| Haemophilus influenzae | ≤0.008 - 1 | 0.03 - 0.06 |

| Klebsiella pneumoniae | ≤0.015 - 16 | 0.25 |

| Moraxella catarrhalis | ≤0.008 - 0.5 | 0.06 |

| Pseudomonas aeruginosa | 0.06 - >32 | 8.0 |

The relationship between this compound and Clostridioides difficile is complex. While some studies show in vitro activity against C. difficile, the clinical use of this class of antibiotics has been associated with an increased risk of Clostridioides difficile-associated disease (CDAD). This paradoxical effect is attributed to the disruption of the normal, protective colonic flora, which allows for the overgrowth and toxin production of C. difficile. Outbreaks of CDAD, including those caused by hypervirulent strains, have been linked to the use of fluoroquinolones. Consequently, there is a high rate of resistance to this compound among clinical isolates of C. difficile.

Mechanisms of Bacterial Resistance to this compound

Bacterial resistance to this compound can develop through several mechanisms, primarily involving modifications of the drug's target enzymes or alterations in the concentration of the drug within the bacterial cell. nih.gov

The primary mechanism of action for this compound involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for DNA replication, repair, and recombination. DNA gyrase is composed of two subunits encoded by the gyrA and gyrB genes, while topoisomerase IV is composed of subunits encoded by the parC and parE genes. frontiersin.orgnih.gov

Resistance most commonly arises from spontaneous mutations in the genes encoding these target enzymes, specifically within conserved regions known as the quinolone resistance-determining regions (QRDRs). frontiersin.orgnih.gov

In Gram-negative bacteria , the primary target is typically DNA gyrase. A single amino acid substitution in the GyrA subunit, often at positions like serine-83 or aspartate-87 in E. coli, can lead to a significant decrease in susceptibility. nih.govoup.com High-level resistance often requires additional mutations, either a second mutation in gyrA or a mutation in the parC gene of topoisomerase IV. nih.govoup.com

In Gram-positive bacteria , such as S. pneumoniae, the primary target is often topoisomerase IV. nih.gov Therefore, the initial resistance-conferring mutations typically occur in the parC gene. Subsequent mutations in the gyrA gene are then required to achieve higher levels of resistance. nih.gov

These mutations alter the structure of the enzyme-DNA complex, reducing the binding affinity of this compound and rendering it less effective at inhibiting enzyme function. nih.gov

Unlike beta-lactam antibiotics, resistance to this compound via enzymatic inactivation is not a common mechanism. Instead, a second major resistance strategy involves reducing the intracellular concentration of the drug through active efflux pumps. nih.govresearchgate.net

Efflux pumps are transmembrane proteins that function to expel a wide variety of toxic substances, including antibiotics, from the bacterial cell. mdpi.comfrontiersin.org Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. nih.govnih.gov Overexpression of these pumps, often due to mutations in their regulatory genes, can prevent this compound from reaching the necessary concentration to inhibit its intracellular targets, DNA gyrase and topoisomerase IV. nih.gov For example, the NorA efflux pump in S. aureus and the AcrAB-TolC system in E. coli are known to contribute to quinolone resistance. asm.orgnih.gov this compound is a known substrate for the NorB efflux pump in S. aureus. asm.org

Investigation of Cross-Resistance Patterns with Other Antibiotics

The emergence of multidrug-resistant pathogens necessitates a thorough understanding of how existing and repurposed antibiotics interact with other antimicrobial agents. Research into this compound (nitroxoline) reveals a complex profile of interactions, including synergistic effects and specific, mechanistically defined cross-resistance patterns.

Studies have shown that nitroxoline (B368727) can act synergistically with several classes of antibiotics, in some cases re-sensitizing resistant bacteria to previously ineffective drugs. biorxiv.org A notable example is its interaction with colistin (B93849), where nitroxoline enhances its activity against colistin-resistant Enterobacteriaceae. biorxiv.org This synergistic activity is attributed to nitroxoline's ability to disrupt the bacterial outer membrane, facilitating the entry of large-scaffold antibiotics like colistin. biorxiv.orgnih.gov Similarly, synergistic or additive effects have been observed when nitroxoline is combined with gentamicin (B1671437) against strains of Enterococcus faecalis, a pathogen known for its intrinsic resistance to aminoglycosides. mdpi.com The proposed mechanism involves nitroxoline affecting cell membrane integrity, which may enhance the uptake and efficacy of gentamicin. mdpi.com

Conversely, cross-resistance has been identified through shared resistance mechanisms, primarily involving efflux pumps. The EmrAB-TolC efflux system in Escherichia coli and Salmonella has been shown to confer resistance to nitroxoline as well as other structurally unrelated compounds, including nalidixic acid and thiolactomycin. nih.gov Mutations leading to the overexpression of this pump, often in the emrR gene, are a key mechanism of resistance to nitroxoline. nih.gov However, it has been demonstrated that resistance to nitrofuran antibiotics does not confer cross-resistance to nitroxoline in E. coli. nih.gov

Despite its long history of clinical use, high rates of resistance to nitroxoline have not been observed in clinical isolates. nih.gov Laboratory studies attempting to induce high-level resistance through slow adaptation resulted in only low-level resistance, which was associated with a significant fitness cost and reduced virulence in the mutated bacteria. nih.govbiorxiv.org

| Interacting Antibiotic | Bacterial Species | Observed Interaction | Mechanism |

| Colistin | Enterobacteriaceae | Synergy / Re-sensitization | Outer membrane disruption biorxiv.orgnih.gov |

| Gentamicin | Enterococcus faecalis | Synergy / Additive | Altered cell membrane integrity mdpi.com |

| Cefuroxime | Borrelia burgdorferi | Synergy | Not specified biorxiv.org |

| Clarithromycin | Borrelia burgdorferi | Synergy | Not specified biorxiv.org |

| Nalidixic Acid | E. coli, Salmonella | Cross-resistance | EmrAB-TolC efflux pump nih.gov |

| Nitrofuran antibiotics | E. coli | No cross-resistance | N/A nih.gov |

Preclinical In Vitro and Ex Vivo Efficacy Model Systems

This compound (nitroxoline) has demonstrated significant efficacy in preclinical in vitro models, particularly against bacterial biofilms, which are notoriously tolerant to conventional antibiotics. bioengineer.org Studies have established nitroxoline as a broad-spectrum, biofilm-eradicating agent effective against a range of critical human pathogens. nih.govbioengineer.orgnih.gov

The primary mechanism behind nitroxoline's potent anti-biofilm activity is believed to be its function as a cation chelator. By sequestering divalent metal cations like iron (Fe²⁺) and zinc (Zn²⁺), which are essential for biofilm formation and maintenance, nitroxoline disrupts the biofilm structure and inhibits its growth. neliti.com In studies on Pseudomonas aeruginosa, sub-inhibitory concentrations of nitroxoline reduced biofilm mass by up to 80% and altered the biofilm architecture from a dense, compact structure to a more reticulate and weaker form. neliti.comresearchgate.net At therapeutic concentrations, nitroxoline treatment resulted in a 4-log reduction of viable cells within preformed P. aeruginosa biofilms. neliti.com

Nitroxoline's efficacy is quantified using the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration required to kill the bacteria within a mature biofilm. Research has shown nitroxoline to be significantly more potent than standard-of-care antibiotics against biofilms of multidrug-resistant organisms. bioengineer.orgnih.gov For example, nitroxoline displayed an MBEC of 46.9 µM against Acinetobacter baumannii, whereas the comparator antibiotic colistin had an MBEC of 1000 µM. nih.gov Against methicillin-resistant Staphylococcus aureus (MRSA), nitroxoline's MBEC was 93.8 µM, compared to 1500 µM for vancomycin (B549263). nih.gov Furthermore, nitroxoline was found to be effective at eradicating MRSA persister cells in stationary cultures, a task where vancomycin and daptomycin (B549167) were inactive. nih.govbioengineer.org

| Bacterial Species | Nitroxoline MBEC (µM) | Comparator Antibiotic | Comparator MBEC (µM) |

| Acinetobacter baumannii | 46.9 | Colistin | 1000 nih.gov |

| MRSA | 93.8 | Vancomycin | 1500 nih.gov |

| Staphylococcus epidermidis | 31.3 | Not specified | Not specified nih.gov |

The anti-biofilm efficacy of this compound (nitroxoline) observed in vitro has been corroborated in more complex preclinical models using animal-derived tissues. An ex vivo porcine skin explant model, which mimics a wound infection, was used to evaluate nitroxoline's ability to eradicate established biofilms. bioengineer.org In this model, treatment with nitroxoline resulted in a significant 2 to 3-log reduction in the number of viable biofilm cells of pathogens such as A. baumannii. nih.govbioengineer.org This demonstrates that nitroxoline can effectively target and eliminate bacteria within a complex tissue environment.

In addition to its antibacterial properties, the biological activity of nitroxoline has been investigated in in vivo animal models, primarily in the context of its repurposed anticancer effects. These studies provide mechanistic insights into its effects on eukaryotic cells. In orthotopic mouse models of bladder and renal cancer, nitroxoline demonstrated dose-dependent inhibition of tumor growth. mdpi.com For instance, in a bladder tumor xenograft model, nitroxoline treatment led to tumor growth inhibition of up to 83.9%. mdpi.com The mechanisms underlying this activity include the induction of cancer cell apoptosis and the inhibition of angiogenesis. mdpi.com

Further mechanistic studies in a zebrafish larvae infection model revealed that the acquisition of resistance to nitroxoline in E. coli comes at a significant biological cost, leading to diminished virulence in vivo. nih.govbiorxiv.org This suggests that the pathways affected by nitroxoline are critical for bacterial pathogenesis in a live host. nih.govbiorxiv.org Similarly, in a mouse model of Epstein-Barr virus-associated lymphoproliferation, nitroxoline treatment reduced tumor volume by approximately 40-50%, acting with faster kinetics than other tested inhibitors. nih.gov These studies collectively highlight nitroxoline's potent biological activity in various preclinical animal models.

Ecological Impact Research on Microbiota in Preclinical Models

The impact of antibiotics on the host's commensal microbiota is a critical aspect of preclinical research, as disruption can lead to negative health consequences. While extensive in vivo studies on the ecological impact of this compound (nitroxoline) on the gut microbiota are limited, in vitro preclinical models have provided initial insights into its selectivity.

A key study investigated the combinatory effects of ciprofloxacin (B1669076) and nitroxoline on a panel of pathogenic, diarrhea-causing bacteria versus beneficial gut bacteria. neliti.com Using the checkerboard method to determine fractional inhibitory concentration indices (FICIs), the research found that the combination of ciprofloxacin and nitroxoline produced a synergistic inhibitory effect against pathogenic strains like Salmonella enterica and Shigella flexneri. neliti.com

Crucially, the same combination exhibited an antagonistic interaction when tested against beneficial strains, specifically Bifidobacterium breve and Bifidobacterium lactis. neliti.com In this context, antagonism is considered a positive outcome, as it implies a reduced harmful impact on these beneficial members of the gut microbial community. neliti.com This selective action suggests that nitroxoline, particularly in combination therapy, may have a less detrimental effect on the gastrointestinal microbiome compared to broad-spectrum antibiotics that indiscriminately inhibit both pathogenic and beneficial bacteria. neliti.com

These promising in vitro findings warrant further investigation in more complex preclinical systems. Advanced models, such as human microbiota-associated mice, would be essential to confirm these protective effects in vivo and to comprehensively characterize the broader ecological impact of nitroxoline on the composition and function of the gut microbiota.

Advanced Research Methodologies and Analytical Techniques for Oxaquin Studies

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable in modern medicinal chemistry for predicting molecular properties, understanding drug-target interactions, and designing new derivatives with improved efficacy and specificity. scholar-press.com

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn governs their reactivity and spectroscopic properties. nih.govmdpi.com Density Functional Theory (DFT) is a particularly powerful and widely used quantum mechanical modeling method for these purposes. researchgate.netmdpi.com

DFT studies on fluoroquinolone analogues are used to calculate a variety of electronic properties, including:

HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological targets.

Atomic Charges: Calculating the distribution of electron density among the atoms in a molecule helps in understanding its polarity and potential for intermolecular interactions.

Table 1: Examples of DFT-Calculated Electronic Properties for Quinolone-Related Compounds (Note: The following data is illustrative and compiled from typical findings in computational studies of fluoroquinolones. Actual values will vary based on the specific molecule and computational parameters.)

| Property | Typical Calculated Value/Observation | Significance in Research |

| HOMO-LUMO Energy Gap | 4-6 eV | Predicts chemical reactivity and stability. |

| Dipole Moment | 2-5 Debye | Indicates the overall polarity of the molecule, affecting solubility and membrane permeability. |

| Mulliken Atomic Charges | Negative charges on oxygen and nitrogen atoms | Identifies potential sites for hydrogen bonding and interaction with electrophilic species. |

To understand how quinolone compounds exert their biological effects, researchers use molecular docking and molecular dynamics (MD) simulations to model their interaction with target proteins, such as DNA gyrase and topoisomerase IV. bohrium.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (the drug molecule) when bound to a receptor (the target protein). researchgate.netmdpi.com The process involves placing the ligand in various conformations within the protein's active site and calculating a "docking score," which estimates the binding affinity. scholar-press.com Studies on fluoroquinolones have used docking to identify key amino acid residues involved in binding and to understand the structural basis for their inhibitory activity. bohrium.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can reveal conformational changes, the stability of the complex, and the specific interactions (like hydrogen bonds and hydrophobic interactions) that maintain the binding. nih.gov These simulations are crucial for validating docking results and understanding the flexibility of the binding pocket. nih.gov

Table 2: Key Interactions Identified Through Molecular Docking of Fluoroquinolones (Note: This table represents common findings and not specific data for "Oxaquin".)

| Interacting Residue Type | Type of Interaction | Importance |

| Serine, Aspartic Acid | Hydrogen Bonding | Anchors the ligand in the active site. |

| Valine, Alanine | Hydrophobic Interactions | Stabilizes the complex. |

| Magnesium Ions (Mg²⁺) | Metal Coordination | Mediates the interaction between the drug and the DNA-enzyme complex. |

The insights gained from quantum chemical calculations and docking/MD simulations are pivotal for in silico screening and rational drug design. nih.govresearchgate.netnih.gov

In Silico Screening: This involves using computational methods to screen large virtual libraries of compounds to identify those that are most likely to bind to a specific target. ox.ac.uknih.govuwc.ac.za This process significantly narrows down the number of candidates for experimental testing.

Rational Drug Design: This approach uses the structural and electronic information of the target and lead compounds to design new molecules with improved properties. mdpi.com For instance, by understanding which parts of a fluoroquinolone molecule are essential for binding and which can be modified, chemists can design derivatives with enhanced activity, better selectivity, or improved pharmacokinetic profiles. nih.gov

Spectroscopic and Chromatographic Methods for Quantitative and Qualitative Analysis

Advanced analytical techniques are essential for the detection, identification, and quantification of quinolone compounds in various matrices, from pharmaceutical formulations to biological and environmental samples. researchgate.net

Mass spectrometry (MS) is a cornerstone for the analysis of fluoroquinolones due to its high sensitivity and specificity. When coupled with chromatographic separation techniques like liquid chromatography (LC), it becomes a powerful tool for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying fluoroquinolones in complex matrices. researchgate.netnih.govmdpi.com The process involves:

Chromatographic Separation (LC): The sample is injected into an LC system, where the target analyte is separated from other components based on its physicochemical properties. nih.gov

Ionization: The separated analyte is ionized, typically using electrospray ionization (ESI).

Tandem Mass Spectrometry (MS/MS): The ionized molecule (precursor ion) is selected and fragmented. Specific fragment ions (product ions) are then detected. This multiple reaction monitoring (MRM) mode provides high selectivity and allows for accurate quantification even at very low concentrations.

Table 3: Typical LC-MS/MS Parameters for Fluoroquinolone Analysis (Note: This is an illustrative example.)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) |

| Ciprofloxacin (B1669076) | 332.1 | 288.1, 245.1 | 0.1 - 1 ng/mL |

| Moxifloxacin (B1663623) | 402.2 | 384.2, 358.2 | 0.1 - 1 ng/mL |

| Ofloxacin | 362.1 | 318.1, 261.1 | 0.5 - 2 ng/mL |

High-resolution mass spectrometry (HRMS) is also employed for the structural elucidation of metabolites and degradation products of these compounds.

Electrochemical methods offer a rapid, cost-effective, and often portable alternative for the detection and quantification of electroactive compounds like fluoroquinolones. mdpi.comnih.gov These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Voltammetric Techniques: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly used. The oxidation of the piperazine (B1678402) ring or other functional groups in the fluoroquinolone structure produces a measurable current peak that is proportional to the concentration of the analyte.

Modified Electrodes: To enhance sensitivity and selectivity, the working electrode is often modified with nanomaterials (e.g., carbon nanotubes, graphene, metal nanoparticles) or molecularly imprinted polymers (MIPs). scholar-press.comnih.gov These modifications can increase the electrode's surface area, improve electron transfer rates, and provide specific recognition sites for the target molecule.

Immunosensors and Aptasensors: For highly specific detection, electrochemical sensors can be functionalized with biological recognition elements. researchgate.netnih.gov

Immunosensors use antibodies that specifically bind to the target fluoroquinolone. researchgate.net

Aptasensors use short, single-stranded DNA or RNA sequences (aptamers) that fold into specific three-dimensional structures to bind the target. nih.gov

Table 4: Performance of Different Electrochemical Sensors for Fluoroquinolone Detection (Note: This table summarizes typical performance characteristics.)

| Sensor Type | Typical Limit of Detection (LOD) | Matrix |

| Modified Glassy Carbon Electrode | 10⁻⁷ - 10⁻⁸ M | Water, Pharmaceutical Formulations |

| Molecularly Imprinted Polymer Sensor | 10⁻⁸ - 10⁻⁹ M | Milk, Urine |

| Amperometric Magneto-Immunosensor | 0.009 µg/L (for Ciprofloxacin) | Milk |

| Aptasensor | 10⁻⁹ - 10⁻¹⁰ M | Buffer solutions, Environmental water |

These electrochemical methods are particularly valuable for on-site and rapid screening applications in environmental monitoring and food safety analysis. nih.gov

Kinetic Spectrophotometry and Redox Titration for Purity and Stability Assessment

The purity and stability of a chemical compound are critical parameters that influence its efficacy and shelf-life. In the context of this compound, kinetic spectrophotometry and redox titration serve as powerful tools for quantifying these attributes.

Kinetic Spectrophotometry for Purity Assessment

Kinetic spectrophotometry is a technique used to determine the concentration of a substance by measuring the rate of a chemical reaction. nih.gov For the purity assessment of this compound, this method relies on a reaction that produces a colored product, with the rate of color formation being directly proportional to the concentration of this compound. The reaction is monitored over time by measuring the absorbance of the solution at a specific wavelength. scielo.org.mx

Two primary approaches are utilized in kinetic spectrophotometry: the initial rate method and the fixed-time method. nih.govarabjchem.org In the initial rate method , the initial velocity of the reaction is measured, which is directly proportional to the analyte concentration. The fixed-time method involves measuring the absorbance at a predetermined time point after the reaction has started. arabjchem.org

A hypothetical study on this compound purity assessment using kinetic spectrophotometry might involve its reaction with a chromogenic reagent in a buffered solution. The increase in absorbance at a specific wavelength (e.g., 520 nm) would be recorded. The results could be tabulated as follows:

| This compound Concentration (µg/mL) | Initial Rate (absorbance units/min) | Absorbance at 5 min |

| 10 | 0.052 | 0.260 |

| 20 | 0.103 | 0.515 |

| 30 | 0.155 | 0.775 |

| 40 | 0.208 | 1.040 |

| 50 | 0.260 | 1.300 |

This data would then be used to construct a calibration curve to determine the purity of unknown this compound samples.

Redox Titration for Stability Assessment

Redox titration is a type of titration based on an oxidation-reduction reaction between the analyte and the titrant. khanacademy.org This technique is particularly useful for assessing the stability of this compound, as it can quantify the degradation of the compound over time, especially if the degradation products have different oxidation states than the parent compound.

In a typical redox titration for this compound, a solution of the compound would be titrated with a standardized oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or cerium(IV) sulfate. khanacademy.orglibretexts.org The endpoint of the titration, which indicates the complete reaction of this compound, can be detected by a color change of an indicator or by monitoring the electrochemical potential of the solution. ksu.edu.sa

To assess stability, this compound samples would be stored under various conditions (e.g., elevated temperature, humidity, light exposure) for specific durations. At each time point, the amount of undegraded this compound would be determined by redox titration. The results could be presented as follows:

| Storage Condition | Time (months) | This compound Content (%) by Redox Titration |

| Room Temperature | 0 | 100.0 |

| Room Temperature | 3 | 99.5 |

| Room Temperature | 6 | 99.1 |

| 40°C / 75% RH | 0 | 100.0 |

| 40°C / 75% RH | 3 | 97.2 |

| 40°C / 75% RH | 6 | 94.8 |

These results would provide valuable information about the degradation kinetics and help establish appropriate storage conditions for this compound.

High-Throughput Screening (HTS) in this compound-Related Compound Discovery

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical and/or biological compounds for a specific biological target. nih.gov In the context of this compound, HTS plays a pivotal role in identifying new derivatives or related compounds with potentially enhanced or novel activities. drugtargetreview.com

The HTS workflow for discovering this compound-related compounds typically involves several stages. malvernpanalytical.com Initially, a large library of diverse chemical compounds is screened against a specific biological target, which could be an enzyme or a receptor that is modulated by this compound. drugtargetreview.com This initial screen identifies "hits," which are compounds that show activity in the assay. malvernpanalytical.com

These hits then undergo a process of confirmation and further characterization to eliminate false positives and to prioritize the most promising candidates. malvernpanalytical.com The goal is to identify "lead" compounds that can be further optimized through medicinal chemistry to develop new drug candidates. drugtargetreview.com

A summary of a hypothetical HTS campaign for identifying novel inhibitors of a target enzyme, using an this compound-based library, could be presented as follows:

| HTS Stage | Description | Number of Compounds |

| Primary Screen | Initial screening of a diverse compound library at a single concentration. | 100,000 |

| Hit Confirmation | Re-testing of initial hits in the primary assay to confirm activity. | 1,000 |

| Dose-Response | Testing of confirmed hits at multiple concentrations to determine potency (e.g., IC₅₀). | 200 |

| Lead Identification | Selection of potent and selective compounds for further development. | 15 |

This systematic approach allows for the efficient exploration of vast chemical spaces to discover novel compounds related to this compound with desired biological activities. nih.gov

Emerging Research Frontiers and Theoretical Applications of Oxaquin

Rational Design and Synthesis of Next-Generation Oxaquin-Based Antibiotics

Rational design in antibiotic development involves leveraging structural and mechanistic information to create new compounds with improved properties, such as enhanced potency, broader spectrum, or reduced susceptibility to resistance mechanisms. The hybrid nature of this compound, combining quinolone and oxazolidinone pharmacophores, provides a foundation for rational design strategies aimed at developing next-generation antibiotics. This approach can involve modifying specific regions of the this compound structure to optimize interactions with bacterial targets or to circumvent known resistance determinants.

Research in this area may explore the synthesis of analogues with variations in the substituents on the quinolone or oxazolidinone moieties, or modifications to the linker connecting the two parts. The goal is to identify compounds with superior activity against a wider range of pathogens, including multidrug-resistant (MDR) strains, or with altered pharmacokinetic profiles. The rational design process is often guided by computational methods, such as molecular docking and simulations, to predict the binding affinity and mechanism of action of designed compounds before their synthesis.

Strategies for Overcoming and Mitigating Resistance Development to this compound

Antimicrobial resistance is a significant global health challenge, and understanding and mitigating resistance development is crucial for the long-term efficacy of any antibiotic, including this compound. Given that this compound's active metabolite, MCB3681, targets multiple bacterial pathways (DNA gyrase, topoisomerase IV, protein synthesis, and aminoacyl-tRNA synthetases), the development of high-level resistance might require multiple simultaneous mutations, potentially making it less prone to resistance compared to single-target agents.

However, bacteria can develop resistance through various mechanisms, including target modification (e.g., mutations in GyrA, ParC, GyrB, or ParE for quinolone resistance), reduced intracellular accumulation (e.g., efflux pumps), or enzymatic inactivation. Research strategies to overcome resistance to this compound could include:

Identifying and monitoring resistance mechanisms: Studying clinical isolates that develop reduced susceptibility to this compound to understand the specific genetic mutations or acquired determinants responsible.

Designing analogues resistant to common mechanisms: Synthesizing this compound derivatives that are less affected by known efflux pumps or enzymatic modification, or that bind more effectively to mutated targets. Studies have shown that hybrid molecules like this compound can exhibit potent activity against strains resistant to the individual drug classes.

Investigating the impact of the hybrid structure on resistance: Exploring how the combination of two pharmacophores influences the emergence and spread of resistance compared to single-component antibiotics.

Investigation of this compound's Potential for Combination Therapies (Preclinical Focus)

Combination therapy, the use of two or more antimicrobial agents simultaneously, is a well-established strategy to enhance efficacy, broaden the spectrum of activity, and prevent or delay the emergence of resistance. Preclinical research on this compound includes investigating its potential in combination with other antibiotics or non-antibiotic agents.

The rationale for combining this compound with other drugs in preclinical studies could be based on:

Synergy: Identifying combinations where the combined effect is greater than the sum of the individual effects, potentially allowing for lower doses and reduced toxicity.

Targeting multiple pathways: Combining this compound with agents that target different bacterial processes to increase the likelihood of bacterial killing and reduce the chance of resistance development.

Activity against polymicrobial infections: Evaluating combinations that are effective against the diverse range of bacteria present in complex infections.

Preclinical studies might involve in vitro checkerboard assays to assess synergy, as well as in vivo efficacy studies in animal models of infection using different drug combinations. Research has explored the potential of combination therapies for difficult-to-treat infections, including those caused by MDR bacteria.

Exploration of Novel Therapeutic Targets or Indications for this compound and its Analogues

While this compound has been primarily developed for C. difficile infections, its broad-spectrum activity against certain Gram-positive and Gram-negative microorganisms suggests potential for exploring novel therapeutic targets or indications. The active metabolite's ability to interfere with multiple bacterial processes (DNA gyrase, topoisomerase IV, protein synthesis, aminoacyl-tRNA synthetases) opens possibilities for treating infections beyond CDI.

Research in this area could involve:

Screening against a wider range of pathogens: Testing this compound and its analogues against a diverse collection of bacterial species, including those identified as priority pathogens by organizations like the WHO.

Investigating activity against biofilms: Bacterial biofilms are a major challenge in treating chronic infections, and exploring this compound's ability to penetrate or disrupt biofilms could reveal new therapeutic applications.

Exploring non-bacterial indications: Given the involvement of topoisomerase enzymes in other organisms, theoretical applications beyond antibacterial therapy could be explored, although this would require significant foundational research. However, the primary focus for this compound and its analogues remains within the antibacterial domain due to the differential affinity for bacterial versus mammalian targets.

Methodological Advancements in this compound Research and Development

Advancements in research methodologies play a crucial role in accelerating the discovery and development of new antibiotics like this compound. Several methodological frontiers are relevant to this compound research:

Advanced Synthesis Techniques: Development of more efficient and scalable synthetic routes for this compound and its analogues can facilitate the production of sufficient quantities for research and development. Techniques like flow chemistry or automation could be applied.

High-Throughput Screening (HTS): Implementing advanced HTS assays can enable rapid screening of large libraries of compounds for antibacterial activity or for specific interactions with this compound's targets.

Structural Biology Techniques: Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed insights into the binding of this compound or its active metabolite to bacterial enzymes like DNA gyrase and topoisomerase IV, aiding rational design efforts.

Computational Modeling and Simulation: Increasingly sophisticated computational tools can be used for predicting compound properties, simulating drug-target interactions, and optimizing molecular structures. This includes techniques like molecular dynamics simulations and quantum mechanics calculations.

'Omics' Technologies: Applying genomics, transcriptomics, and proteomics can help understand the bacterial response to this compound exposure, identify potential resistance mechanisms, and discover new targets.

Advanced Imaging Techniques: Techniques like super-resolution microscopy can visualize the interaction of this compound with bacterial cells and its localization within different cellular compartments.

In vitro Evolution Studies: Performing controlled laboratory experiments to observe how bacteria develop resistance to this compound over time can provide valuable insights into resistance pathways.

These methodological advancements contribute to a more comprehensive understanding of this compound's mechanism of action, potential for resistance, and therapeutic possibilities, driving the development of improved antibacterial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.